2-(2-Aminothiazol-4-yl)propan-2-ol
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Overview
Description
2-(2-amino-1,3-thiazol-4-yl)propan-2-ol is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-amino-1,3-thiazol-4-yl)propan-2-ol typically involves the reaction of thiazole derivatives with appropriate reagents. One common method involves the reaction of thiazole with 2-chloropropanol under basic conditions to yield the desired product . Another method involves the use of sulfur and nitrogen-containing precursors, such as thiourea and chloroacetone, followed by cyclization to form the thiazole ring .
Industrial Production Methods
Industrial production of 2-(2-amino-1,3-thiazol-4-yl)propan-2-ol often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-(2-amino-1,3-thiazol-4-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted thiazole derivatives .
Scientific Research Applications
2-(2-amino-1,3-thiazol-4-yl)propan-2-ol has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer and anti-inflammatory agent.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-(2-amino-1,3-thiazol-4-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting essential biological processes. This compound may also interact with DNA, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-aminothiazole: A simpler thiazole derivative with similar biological activities.
2-(2-aminothiazol-4-yl)acetic acid: Another thiazole derivative used in the synthesis of cephalosporin antibiotics.
Uniqueness
2-(2-amino-1,3-thiazol-4-yl)propan-2-ol is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its additional hydroxyl group enhances its solubility and potential for forming hydrogen bonds, making it a versatile compound in various applications .
Properties
Molecular Formula |
C6H10N2OS |
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Molecular Weight |
158.22 g/mol |
IUPAC Name |
2-(2-amino-1,3-thiazol-4-yl)propan-2-ol |
InChI |
InChI=1S/C6H10N2OS/c1-6(2,9)4-3-10-5(7)8-4/h3,9H,1-2H3,(H2,7,8) |
InChI Key |
NRQGTTQZNNQWJY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CSC(=N1)N)O |
Origin of Product |
United States |
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